

# Application Note: Spectroscopic Profiling of Dehydro Nimodipine

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## Compound of Interest

Compound Name: Dehydro nimodipine

CAS No.: 85677-93-6

Cat. No.: B143697

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## A Stability-Indicating Protocol for Nimodipine Impurity A

H-NMR, LC-MS/MS Subject: **Dehydro nimodipine** (Nimodipine Related Compound A)<sup>[2]</sup>

### Executive Summary

**Dehydro nimodipine** (CAS: 85677-93-6) is the pyridine analogue of the calcium channel blocker Nimodipine.<sup>[1][3]</sup> It represents the primary oxidative degradation product, formed readily upon exposure to UV-VIS light (photolysis) or oxidative stress.<sup>[1]</sup>

From a pharmacological perspective, the transformation from the 1,4-dihydropyridine (DHP) structure to the pyridine ring results in a complete loss of calcium channel blocking activity and potential toxicity.<sup>[2]</sup> Therefore, quantifying this impurity is a critical Critical Quality Attribute (CQA) in drug development.

Key Spectroscopic Signatures:

- Mass Spectrometry: A mass shift of -2 Da ( ) relative to the parent drug.<sup>[1]</sup>
- UV-Vis: The disappearance of the characteristic DHP absorption band at ~350 nm.<sup>[1]</sup>
- NMR: The loss of the C4-methine proton (

ppm) and the N-H proton.[1]

## Chemical Identity & Mechanism

The degradation mechanism involves the aromatization of the 1,4-dihydropyridine ring into a pyridine ring.[1] This process is driven by the abstraction of the proton at C4 and the hydrogen from the nitrogen atom, establishing a fully conjugated aromatic system.[1]

Feature	Nimodipine (Parent)	Dehydro Nimodipine (Impurity A)
Structure Type	1,4-Dihydropyridine (DHP)	Pyridine Derivative
Formula		
Mol.[4][5] Weight	418.44 g/mol	416.42 g/mol
Pharmacopoeia	Nimodipine	BP Impurity A / USP Related Compound A
Solubility	DMSO, Methanol, Ethanol	DMSO, Methanol (Lower solubility in water)

## Degradation Pathway Diagram



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Figure 1: The oxidative aromatization pathway of Nimodipine to **Dehydro nimodipine**.

## Experimental Protocols

### Protocol A: Controlled Generation (Photolytic Stress)

To validate analytical methods, you must often generate the impurity in situ if a standard is unavailable.[1]

- Preparation: Prepare a 1 mg/mL solution of Nimodipine in Methanol.
- Exposure: Transfer the solution to a quartz cuvette (transparent to UV).
- Irradiation: Expose the sample to a UV source (Xenon arc lamp or standard ICH Q1B photostability chamber) for 4–6 hours.
  - Note: Nimodipine is extremely light-sensitive.[1][2] Significant degradation occurs even under ambient laboratory light.[1]
- Verification: Analyze an aliquot every 60 minutes using UV-Vis (Protocol B) to observe the spectral shift.

## Protocol B: UV-Vis Spectroscopic Analysis

The most rapid method for distinguishing the parent DHP from the pyridine impurity is UV-Vis spectroscopy.[1]

- Instrument: Double-beam UV-Vis Spectrophotometer.[1][2]
- Solvent: Methanol or Ethanol.[1]
- Scan Range: 200 nm to 450 nm.[1]

Data Interpretation:

- Nimodipine (Parent): Exhibits two distinct absorption maxima ( ).[1][6]
  - Band A: ~238 nm (strong).[1]
  - Band B: 350–360 nm (Characteristic of the dihydropyridine chromophore).[1]
- **Dehydro Nimodipine:**

- The Band B at 350 nm disappears completely.[\[1\]](#)
- A new, intense absorption band typically appears in the 260–280 nm region due to the conjugated pyridine system.[\[1\]](#)
- Diagnostic Check: If the yellow solution turns colorless and the 350 nm peak vanishes, aromatization is complete.[\[1\]](#)

## Protocol C: LC-MS/MS Profiling

Mass spectrometry provides the definitive confirmation of the molecular weight change (-2 Da).  
[\[1\]](#)

Chromatographic Conditions:

- Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax),  
  
mm, 5  
  
m.[\[2\]](#)
- Mobile Phase: Isocratic mixture of Acetonitrile : Ammonium Formate (10mM, pH 3.[\[1\]](#)5)  
[60:40 v/v].[\[1\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)
- Detection: UV at 235 nm (isobestic point) and MS-ESI (+).[\[1\]](#)

MS Parameters (ESI Positive Mode):

- Capillary Voltage: 3.5 kV.[\[1\]](#)
- Source Temp: 350°C.
- Scan Mode: Full Scan (m/z 100–600) and MRM.[\[1\]](#)

Results Summary: | Compound | Precursor Ion

| Key Fragment Ions (MS2) | | :--- | :--- | :--- | | Nimodipine | 419.2 | 343.1 (Loss of ester side chain) | | **Dehydro Nimodipine** | 417.2 | 341.1 (Consistent -2 Da shift in fragments) |

## Protocol D: H-NMR Structural Characterization

NMR is required for structural elucidation to prove the loss of the specific protons associated with the DHP ring.[1]

- Solvent: DMSO-

or CDCl<sub>3</sub>

. [1][2]

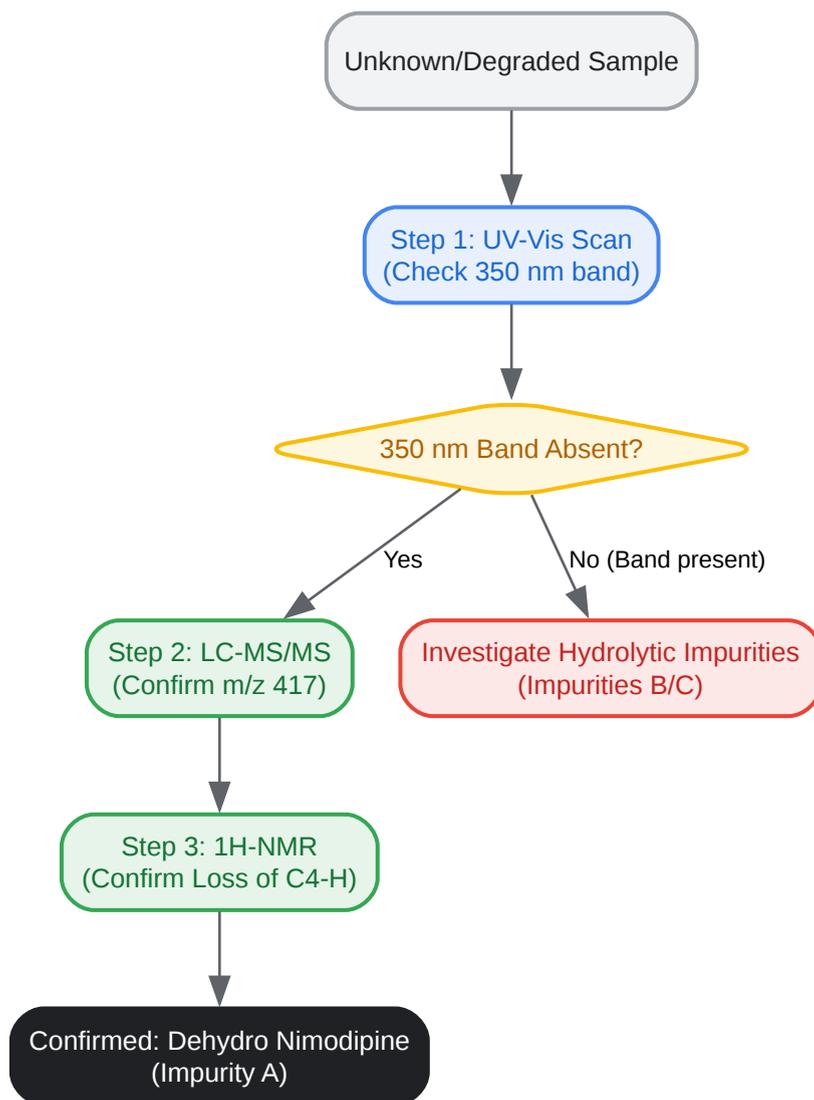
- Frequency: 400 MHz or higher.

Spectral Comparison Table:

Proton Assignment	Nimodipine (DHP) (ppm)	Dehydro Nimodipine (Pyridine) (ppm)	Mechanistic Insight
NH (Ring Nitrogen)	~5.0 - 8.0 (Broad Singlet)	Absent	Aromatization removes the amine proton.
C4-H (Methine)	~5.0 (Singlet)	Absent	Oxidation creates a fully substituted aromatic C4.[1]
C2, C6 - Methyls	~2.3 (Singlet)	~2.5 - 2.7 (Singlet)	Downfield shift due to aromatic ring current (deshielding).
Aromatic Ring (Nitrophenyl)	~7.4 - 8.1 (Multiplet)	~7.6 - 8.4 (Multiplet)	Shifts due to change in electronic environment of the pyridine substituent.[1]

## Integrated Analytical Workflow

This diagram illustrates the decision tree for characterizing Nimodipine stability samples.



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Figure 2: Step-by-step analytical decision tree for identifying **Dehydro nimodipine**.

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